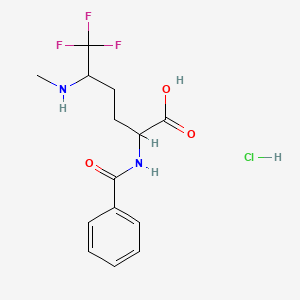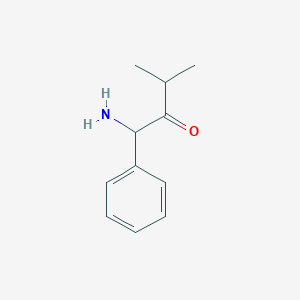
5-(Bromomethyl)-2-methylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-2-methylheptane is an organic compound characterized by a bromomethyl group attached to the fifth carbon of a 2-methylheptane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylheptane typically involves the bromination of 2-methylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform. The bromination occurs selectively at the fifth carbon due to the stability of the resulting radical intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature and reagent control, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
5-(Bromomethyl)-2-methylheptane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines, leading to the formation of alcohols, ethers, and amines, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using bases such as potassium tert-butoxide or sodium ethoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetone.
Major Products Formed
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Ethers: Formed from nucleophilic substitution with alkoxide ions.
Amines: Formed from nucleophilic substitution with ammonia or amines.
Alkenes: Formed from elimination reactions.
Carboxylic Acids: Formed from oxidation reactions.
科学研究应用
5-(Bromomethyl)-2-methylheptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
作用机制
The mechanism of action of 5-(Bromomethyl)-2-methylheptane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical, depending on the reaction conditions. The bromomethyl group acts as a leaving group, facilitating the formation of the intermediate, which then undergoes further transformation based on the nature of the nucleophile or base present.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-2-methylheptane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the weaker leaving ability of the chlorine atom.
5-(Iodomethyl)-2-methylheptane: Contains an iodomethyl group, which is more reactive than the bromomethyl group due to the better leaving ability of iodine.
5-(Hydroxymethyl)-2-methylheptane: Contains a hydroxymethyl group, making it more polar and less reactive in nucleophilic substitution reactions.
Uniqueness
5-(Bromomethyl)-2-methylheptane is unique due to the optimal reactivity of the bromomethyl group, which balances between the reactivity of iodomethyl and chloromethyl groups. This makes it a versatile intermediate in various chemical transformations.
属性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
5-(bromomethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI 键 |
BFOICBCEZLDTID-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCC(C)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)


![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)

![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)







